molecular formula C8H8BrNO B8097404 1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one

1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one

Cat. No.: B8097404
M. Wt: 214.06 g/mol
InChI Key: XXQZKSNBIVQNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It is an aromatic heterocyclic compound that contains a bromine atom, a methyl group, and a pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one can be synthesized through various methods. One common approach involves the bromination of 4-methylpyridine followed by acetylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The acetylation step can be carried out using acetic anhydride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromo-4-methylpyridin-2-yl)ethan-1-one: Similar structure but with the bromine atom at a different position.

    1-(6-Bromo-5-methoxypyridin-3-yl)ethan-1-one: Contains a methoxy group instead of a methyl group.

    1-(2-Bromo-6-methylpyridin-4-yl)ethan-1-one: Bromine atom and methyl group are positioned differently .

Uniqueness

The presence of the bromine atom at the 6-position and the methyl group at the 4-position provides distinct chemical properties compared to its analogs .

Properties

IUPAC Name

1-(6-bromo-4-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQZKSNBIVQNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.